1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazole-4-carboxylic acid
Overview
Description
1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C10H11N3O3 and its molecular weight is 221.21 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Oxazole derivatives, which this compound is a part of, have been known to exhibit a wide spectrum of biological activities .
Mode of Action
Oxazole derivatives are known to interact with various biological targets, leading to changes in cellular functions
Biochemical Pathways
Oxazole derivatives have been reported to impact a variety of biological pathways, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant pathways .
Result of Action
Given the wide range of biological activities exhibited by oxazole derivatives, it can be inferred that this compound may have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazole-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are crucial for drug metabolism. The compound acts as a substrate for these enzymes, leading to its biotransformation into various metabolites. Additionally, it has been observed to bind with certain receptor proteins, influencing their activity and modulating biochemical pathways .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, particularly those involving kinase enzymes, which play a pivotal role in cell growth and differentiation. The compound has been shown to alter gene expression patterns, leading to changes in cellular metabolism and function. For instance, it can upregulate the expression of genes involved in oxidative stress response, thereby enhancing the cell’s ability to cope with reactive oxygen species .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, either inhibiting or activating their activity. This binding can lead to conformational changes in the enzyme structure, affecting their catalytic efficiency. Furthermore, the compound can interact with DNA-binding proteins, influencing gene transcription and subsequent protein synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time frames. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term exposure to the compound has been associated with sustained changes in cellular function, including alterations in metabolic activity and gene expression profiles .
Dosage Effects in Animal Models
Studies in animal models have demonstrated that the effects of this compound are dose-dependent. At lower doses, the compound exhibits beneficial effects, such as enhanced metabolic activity and improved stress response. At higher doses, toxic effects have been observed, including liver damage and oxidative stress. These findings highlight the importance of dosage optimization for therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and altering metabolite levels within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. The compound is efficiently taken up by cells and distributed to various cellular compartments. Its localization within the cell can influence its activity and function, with higher concentrations observed in the cytoplasm and nucleus .
Subcellular Localization
This compound exhibits distinct subcellular localization patterns. It is predominantly found in the cytoplasm and nucleus, where it interacts with various biomolecules. The compound’s localization is influenced by targeting signals and post-translational modifications, which direct it to specific cellular compartments. This subcellular distribution is crucial for its biochemical activity and function .
Properties
IUPAC Name |
1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3/c1-6-9(7(2)16-12-6)5-13-4-8(3-11-13)10(14)15/h3-4H,5H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTXNLCURXDSEPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2C=C(C=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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